1,2-二氟-3-甲基-4-硝基苯

描述

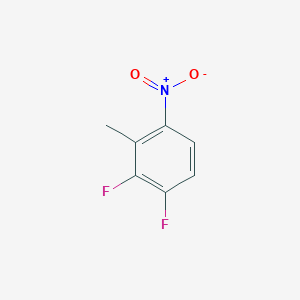

1,2-Difluoro-3-methyl-4-nitrobenzene, also known as 3,4-Difluoronitrobenzene, is a synthetic compound that belongs to the family of nitroaromatic compounds . It has a molecular weight of 159.09 and its linear formula is F2C6H3NO2 .

Molecular Structure Analysis

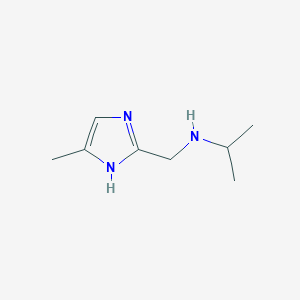

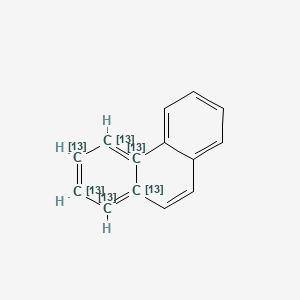

The molecular structure of 1,2-Difluoro-3-methyl-4-nitrobenzene consists of a benzene ring with two fluorine atoms, one methyl group, and one nitro group attached to it . The SMILES string representation of the molecule is [O-]N+c1ccc(F)c(F)c1 .Physical And Chemical Properties Analysis

1,2-Difluoro-3-methyl-4-nitrobenzene is a solid crystalline compound with a molecular weight of 173.12 g/mol . It has a density of 1.374 g/cm³ and is slightly soluble in water . The compound is also characterized by a refractive index of 1.509 .科学研究应用

杂环化合物的合成

1,2-二氟-3-甲基-4-硝基苯可用于合成杂环化合物,例如1,2,3-三唑并吡嗪和吡啶嗪 . 这些杂环化合物通过多种合成路线获得,包括使杂环二胺与亚硝酸盐环化或使水合肼与二羰基 1,2,3-三唑反应 .

药物化学

该化合物在药物化学中得到了应用。 例如,含有杂环核的结构已显示出对间充质-上皮转化因子 (c-Met) 蛋白激酶具有强大的抑制作用 . 它们还表现出 GABA A 变构调节活性 .

荧光探针

1,2-二氟-3-甲基-4-硝基苯可用于创建荧光探针 . 这些探针在生物学和化学等各个领域用于检测和测量不同的物质。

聚合物的结构单元

该化合物可以用作聚合物的结构单元 . 具有这些结构单元的聚合物可用于各种应用,包括制造太阳能电池 .

抗炎作用

由 1,2-二氟-3-甲基-4-硝基苯合成的偕二氟双芳基衍生物在原代巨噬细胞中显示出抗炎作用 . 它们通过降低白介素-6、一氧化氮和前列腺素 E2 的分泌,以及降低诱导型一氧化氮合酶和环氧合酶-2 的蛋白表达来发挥其抗炎活性 .

热化学研究

3,4-二氟硝基苯是一种与 1,2-二氟-3-甲基-4-硝基苯相关的化合物,已被用于实验和计算热化学研究 . 这些研究有助于理解这些类型化合物的性质和行为。

安全和危害

1,2-Difluoro-3-methyl-4-nitrobenzene is considered hazardous. It is combustible and can cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it should be handled with caution and appropriate safety protocols should be followed.

作用机制

Pharmacokinetics

The metabolism of these compounds typically involves reductive transformation, and excretion likely occurs via renal and hepatic routes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,2-Difluoro-3-methyl-4-nitrobenzene. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and reactivity .

生化分析

Biochemical Properties

The biochemical properties of 1,2-Difluoro-3-methyl-4-nitrobenzene are not well-studied. It is known that nitrobenzene compounds can interact with various enzymes and proteins. For instance, nitrobenzene can be reduced by nitroreductase enzymes, leading to the formation of nitroso, hydroxylamine, and amine metabolites . These metabolites can further interact with other biomolecules, potentially altering their function .

Cellular Effects

It has been shown to have mutagenic and carcinogenic effects on mammalian cells. It can potentially influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that nitrobenzene compounds can undergo enzymatic reduction, leading to the formation of reactive metabolites . These metabolites can bind to biomolecules, inhibit or activate enzymes, and alter gene expression .

Temporal Effects in Laboratory Settings

It is known that nitrobenzene compounds can undergo degradation over time . Long-term effects on cellular function could potentially be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It has been shown to exhibit toxic effects on different organisms such as bacteria, algae, and fungi. High doses could potentially lead to toxic or adverse effects.

Metabolic Pathways

It is known that nitrobenzene compounds can be metabolized by nitroreductase enzymes, leading to the formation of nitroso, hydroxylamine, and amine metabolites . These metabolites can further interact with other enzymes or cofactors .

Transport and Distribution

It is known that nitrobenzene compounds can potentially interact with transporters or binding proteins .

Subcellular Localization

It is known that nitrobenzene compounds can potentially be directed to specific compartments or organelles based on their chemical properties .

属性

IUPAC Name |

1,2-difluoro-3-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c1-4-6(10(11)12)3-2-5(8)7(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMLBEQUDLHJMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677402 | |

| Record name | 1,2-Difluoro-3-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

914348-35-9 | |

| Record name | 1,2-Difluoro-3-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![cobalt(2+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;hydrate;hydrochloride](/img/structure/B1421323.png)

![N-[(2-methyl-1H-indol-3-yl)methyl]propan-2-amine hydrochloride](/img/structure/B1421325.png)

![N-[3-(5-Amino-1,3,4-thiadiazol-2-YL)propyl]-4-methylbenzenesulfonamide](/img/structure/B1421330.png)

![N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-bromobenzenesulfonamide](/img/structure/B1421332.png)

![N-[(2-methylpyrimidin-4-yl)methyl]propan-2-amine dihydrochloride propan-2-ol](/img/structure/B1421333.png)

![N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride](/img/structure/B1421335.png)

![Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(hexadecanoyloxy)propyl hydrogen phosphate](/img/structure/B1421338.png)